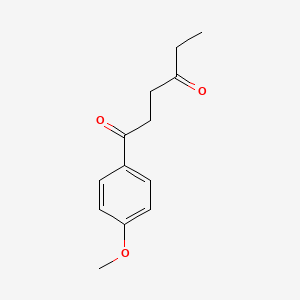
1-(4-Methoxyphenyl)hexane-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)hexane-1,4-dione is an organic compound characterized by a hexane backbone with a methoxyphenyl group attached at the first carbon and two ketone groups at the first and fourth positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)hexane-1,4-dione typically involves the reaction of 4-methoxybenzaldehyde with hexane-1,4-dione under specific conditions. One common method includes the use of a base catalyst to facilitate the aldol condensation reaction, followed by dehydration to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale aldol condensation reactions, utilizing continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)hexane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-Methoxyphenyl)hexane-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)hexane-1,4-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, and modulation of signaling pathways .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)ethanol: A related compound with a similar methoxyphenyl group but different functional groups.
4-Methoxyacetophenone: Another compound with a methoxyphenyl group, commonly used in the synthesis of pharmaceuticals and fragrances.
Uniqueness: 1-(4-Methoxyphenyl)hexane-1,4-dione is unique due to its specific structural arrangement, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
Properties
CAS No. |
62596-41-2 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)hexane-1,4-dione |
InChI |
InChI=1S/C13H16O3/c1-3-11(14)6-9-13(15)10-4-7-12(16-2)8-5-10/h4-5,7-8H,3,6,9H2,1-2H3 |
InChI Key |
OBFLPUOSZHYPAG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CCC(=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


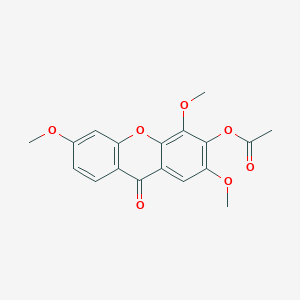

![N~1~,N~1~-Dimethyl-N~4~-[2-(4-methylanilino)ethyl]benzene-1,4-diamine](/img/structure/B14521700.png)
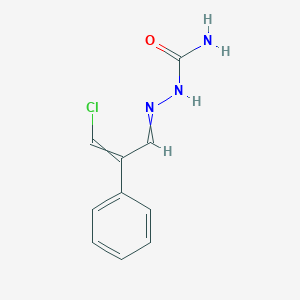
![4-[2-Oxo-2-(2-phenoxyphenyl)ethyl]benzene-1-carboximidamide](/img/structure/B14521710.png)
![Naphtho[1,2-b]thiophene, 5-bromo-3-methyl-](/img/structure/B14521719.png)


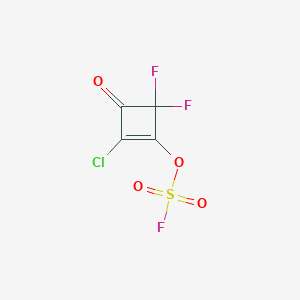
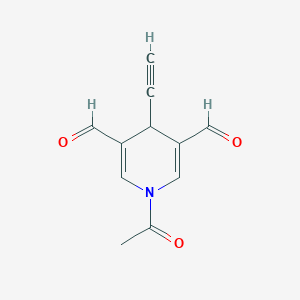
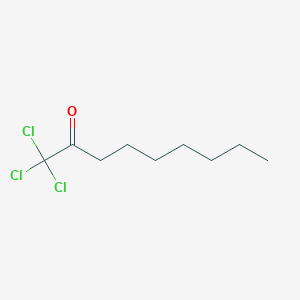
![2-[(2-Chloroethyl)amino]ethyl octadec-2-enoate](/img/structure/B14521745.png)


